molecular formula C16H22O4 B1464768 Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate CAS No. 885279-96-9

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

Cat. No.: B1464768
CAS No.: 885279-96-9
M. Wt: 278.34 g/mol
InChI Key: SRCCKFZPOLVTMF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and a keto group within its molecular structure

Scientific Research Applications

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

Safety and Hazards

Without specific information on “Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate”, it’s difficult to provide accurate safety and hazard information. Standard safety procedures should be followed when handling unknown organic compounds, including use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given its structure, it might be of interest in fields such as materials science (for example, in the development of new polymers) or medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate typically involves the esterification of 2-(3-methoxybenzyl)-3-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

  • Ethyl 2-(4-methoxybenzyl)-3-oxohexanoate
  • Ethyl 2-(3-ethoxybenzyl)-3-oxohexanoate
  • Ethyl 2-(3-methoxyphenyl)-3-oxohexanoate

Comparison: Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties This makes it distinct from other similar compounds that may have different substituents on the benzyl or phenyl ring

Properties

IUPAC Name

ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-7-15(17)14(16(18)20-5-2)11-12-8-6-9-13(10-12)19-3/h6,8-10,14H,4-5,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCKFZPOLVTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695891
Record name Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-96-9
Record name Ethyl 3-methoxy-α-(1-oxobutyl)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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